molecular formula C41H45NO11 B13877146 2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate

2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate

Cat. No.: B13877146
M. Wt: 727.8 g/mol
InChI Key: GTYHCVNJYDVBJD-UHFFFAOYSA-N
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Description

2,3-Dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups that contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibenzoyloxybutanedioic acid typically involves the esterification of butanedioic acid with benzoyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst such as sulfuric acid to facilitate the formation of the ester bonds .

For the preparation of methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate, a multi-step synthetic route is employed. This involves the alkylation of 4-hydroxybenzoic acid with 3-[di(propan-2-yl)amino]-1-phenylpropyl chloride in the presence of a base such as potassium carbonate . The reaction is typically conducted in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of these compounds often involves large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibenzoyloxybutanedioic acid and methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Dichloromethane, ethanol, water

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2,3-Dibenzoyloxybutanedioic acid can yield benzoylformic acid, while reduction of methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate can produce the corresponding alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-Dibenzoyloxybutanedioic acid and methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate lies in their complex structures, which confer unique chemical properties and reactivity. These compounds offer a wide range of applications in various fields, making them valuable for scientific research and industrial use .

Properties

Molecular Formula

C41H45NO11

Molecular Weight

727.8 g/mol

IUPAC Name

2,3-dibenzoyloxybutanedioic acid;methyl 3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzoate

InChI

InChI=1S/C23H31NO3.C18H14O8/c1-16(2)24(17(3)4)14-13-20(18-9-7-6-8-10-18)21-15-19(23(26)27-5)11-12-22(21)25;19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12/h6-12,15-17,20,25H,13-14H2,1-5H3;1-10,13-14H,(H,19,20)(H,21,22)

InChI Key

GTYHCVNJYDVBJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)OC)O)C(C)C.C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O

Origin of Product

United States

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